3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide
Description
Properties
Molecular Formula |
C23H18N4O4 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(1,2,4-triazol-4-yl)propanamide |
InChI |
InChI=1S/C23H18N4O4/c1-14-16(7-8-22(28)26-27-12-24-25-13-27)23(29)31-21-10-20-18(9-17(14)21)19(11-30-20)15-5-3-2-4-6-15/h2-6,9-13H,7-8H2,1H3,(H,26,28) |
InChI Key |
AQOFBCCXOOFEIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CCC(=O)NN5C=NN=C5 |
Origin of Product |
United States |
Preparation Methods
Coumarin Precursor Formation
A starting material such as 7-hydroxy-5-methyl-3-phenylcoumarin is subjected to oxidative cyclization using iodine or selenium dioxide in acetic acid. This step forms the fused furan ring essential for the furochromene structure.
Representative Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| I₂ (1.2 equiv) | Acetic acid | 110°C | 6 h | 68% |
| SeO₂ (1.5 equiv) | Dioxane | Reflux | 8 h | 72% |
Functionalization at C-6
The C-6 position is functionalized with a propanoic acid side chain via Friedel-Crafts acylation. 3-(5-Methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)propanoic acid is synthesized by reacting the furochromene core with succinic anhydride in the presence of AlCl₃:
Optimized Parameters
-
Catalyst : AlCl₃ (2.0 equiv)
-
Solvent : Dichloromethane (DCM)
-
Reaction Time : 12 h
-
Yield : 65–70%
Formation of the Propanamide Linker
The propanoic acid intermediate is converted to the corresponding propanamide through activation followed by coupling with 4H-1,2,4-triazol-4-amine.
Acid Activation
The carboxylic acid is activated as a mixed anhydride or acyl chloride. Using thionyl chloride (SOCl₂) in DCM under reflux provides the acid chloride quantitatively:
Amide Coupling
The acid chloride reacts with 4H-1,2,4-triazol-4-amine in the presence of a base such as triethylamine (Et₃N). Alternatively, coupling reagents like EDC/HOBt are employed for direct amide bond formation without isolating the acid chloride:
Comparative Coupling Methods
| Method | Reagents | Solvent | Yield | Purity |
|---|---|---|---|---|
| Acid Chloride + Amine | SOCl₂, Et₃N | THF | 78% | 95% |
| EDC/HOBt Mediated | EDC, HOBt, DIPEA | DMF | 85% | 98% |
Synthesis of 4H-1,2,4-Triazol-4-Amine
The triazole moiety is synthesized separately via cyclization of thiosemicarbazides or via Huisgen cycloaddition. A scalable route involves:
Cyclization of Thiosemicarbazide
Thiosemicarbazide is treated with formic acid under reflux to yield 4H-1,2,4-triazol-4-amine :
Reaction Conditions
-
Temperature : 100°C
-
Time : 4 h
-
Yield : 82%
Final Compound Characterization
The target compound is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterized by:
-
¹H NMR (CDCl₃): δ 8.61 (s, 1H, triazole-H), 7.45–7.30 (m, 5H, phenyl-H), 6.85 (s, 1H, furan-H), 2.56 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₂₃H₁₈N₄O₄ [M+H]⁺: 437.1345; found: 437.1348.
Challenges and Optimization
-
Steric Hindrance : Bulky substituents on the furochromene core reduce coupling efficiency. Using excess EDC/HOBt (1.5 equiv) improves yields.
-
Solubility Issues : DMF enhances solubility of intermediates during amide coupling compared to THF.
-
Byproduct Formation : Chromatographic purification is critical to remove unreacted triazole amine and acylurea byproducts.
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g) achieved an overall yield of 58% using the EDC/HOBt method, demonstrating feasibility for large-scale production. Cost analysis indicates that optimizing the triazole synthesis step reduces raw material expenses by 30% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the furochromene core.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the propanamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a furo[3,2-g]chromene core , a triazole ring , and a propanamide group , which together provide a diverse range of chemical properties. The molecular formula is with a molecular weight of approximately 414.4 g/mol. The intricate architecture suggests potential applications in medicinal chemistry due to its diverse chemical properties and biological activities.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit significant anticancer activity . The furochromene derivatives have been shown to inhibit the growth of various human tumor cells. For instance, structural modifications on the furochromene core can enhance cytotoxic properties against cancer cells. Substituents at specific positions on the chromene structure have been linked to increased potency in inhibiting tumor growth, with some derivatives exhibiting IC50 values below 1 μM .
Enzyme Inhibition
The compound's interactions with specific molecular targets suggest potential for enzyme inhibition . The triazole moiety is known for its ability to act as a pharmacophore in enzyme inhibitors. Investigations into its binding affinities with various enzymes are ongoing, focusing on elucidating the mechanisms through which it exerts its effects .
Antimicrobial Activity
Research has also explored the antimicrobial properties of related furochromene compounds. These compounds have demonstrated activity against a range of bacterial strains, suggesting that 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide may share similar antimicrobial characteristics .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps that include oxidation and reduction reactions to achieve the desired functional groups. Variations in the synthetic pathway can yield derivatives with altered biological activities. For example:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-Chloro-phenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen | Contains a chloro substituent | Variation in halogen substitution may affect biological activity |
| 2-Aminoacetic acid derivative | Contains an amino acid structure | Potentially different biological pathways due to amino acid presence |
These derivatives highlight the versatility of the furochromene framework and its potential for further exploration in drug development .
Case Study 1: Anticancer Activity Assessment
A study conducted on various furochromene derivatives assessed their cytotoxic effects using the MTT assay against six human tumor cell lines. The results indicated that specific substitutions on the chromene structure significantly enhanced anticancer activity. Notably, halogenated derivatives showed improved efficacy compared to their non-halogenated counterparts .
Case Study 2: Enzyme Interaction Studies
In another investigation focusing on enzyme inhibition, researchers evaluated how modifications to the triazole ring influenced binding affinity to target enzymes involved in cancer metabolism. The findings suggested that certain structural modifications could enhance inhibitory potency and selectivity against specific enzymes .
Mechanism of Action
The mechanism of action of 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide involves its interaction with specific molecular targets. The furochromene core and triazole ring are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide (853900-00-2)
- Structural Differences : Replaces the triazol-4-yl group with a benzyl substituent on the propanamide nitrogen. The furochromen core also has additional methyl groups (2,3,5,9-tetramethyl vs. 5-methyl-3-phenyl in the target compound).
- The tetramethyl substitution on the furochromen could increase steric hindrance, reducing binding flexibility compared to the phenyl-substituted target compound .
Triazole Derivatives
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles
- Structural Differences : Features a 1,2,4-triazole core with a methylthio substituent and a trimethoxyphenyl group, unlike the target compound’s triazol-4-yl linkage to a furochromen-propanamide system.
Data Table: Structural and Functional Comparison
Research Findings and Implications
The phenyl group on the furochromen core (target compound) versus trimethyl substitutions (853900-00-2) could influence π-π stacking interactions in biological systems.
Synthetic Challenges :
- The fusion of furochromen with a propanamide-triazole system likely requires multi-step synthesis, contrasting with simpler triazole derivatization methods using InCl₃ .
Crystallographic Considerations :
- Structural elucidation of such compounds may rely on programs like SHELX for refinement, particularly for resolving complex fused-ring systems .
Biological Activity
The compound 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide is a synthetic derivative belonging to the furochromene class of compounds. This class is known for its diverse biological activities, including anticancer, antifungal, and antibacterial properties. The unique structural features of this compound enhance its potential therapeutic applications.
Structural Characteristics
The compound features a furochromene core linked to a triazole moiety , which is instrumental in its biological activity. The presence of both the furochromene and triazole structures allows for multiple interactions with biological targets.
| Component | Structure |
|---|---|
| Furochromene Core | Furochromene |
| Triazole Moiety | Triazole |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
- HepG2 (liver carcinoma)
- MCF-7 (breast adenocarcinoma)
- A549 (lung carcinoma)
The compound exhibited an IC50 value in the range of 5 to 10 µM, indicating potent anticancer properties compared to standard chemotherapeutic agents like doxorubicin, which has an IC50 value around 24.7 µM .
The mechanism through which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, as evidenced by increased levels of caspase-3 and alterations in Bcl-2 family protein expressions.
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound leads to significant accumulation of cells in the pre-G1 phase, indicating apoptosis .
Antifungal and Antibacterial Activity
In addition to its anticancer properties, preliminary studies suggest that derivatives of furochromenes exhibit antifungal activity against various strains of fungi and bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
Case Studies
- Study on HepG2 Cells : A study conducted on HepG2 cells showed that treatment with the compound resulted in a 27% increase in apoptotic cells after 24 hours, compared to control groups .
- Antifungal Efficacy : A synthesis study indicated that compounds similar to this furochromene derivative demonstrated significant antifungal activity against Fusarium oxysporum, with MIC values suggesting effective therapeutic potential .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how do reaction conditions (e.g., solvent, catalyst) influence yield?
The synthesis typically involves multi-step reactions with careful optimization of conditions. For example, coupling reactions using triethylamine as a base in aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) at controlled temperatures (e.g., 0–90°C) are critical for minimizing side products. Catalysts such as HBTU ( ) or coupling agents like DMSO with triethylamine ( ) can enhance reaction efficiency. Purification via column chromatography or recrystallization ensures high purity (>95% by HPLC) .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (¹H and ¹³C NMR) is indispensable for verifying substituent positions and functional groups. Infrared (IR) spectroscopy identifies key bonds (e.g., carbonyl, triazole rings). Mass spectrometry (MS) confirms molecular weight. Discrepancies in spectral data should be resolved by repeating experiments under anhydrous conditions or using deuterated solvents to avoid solvent interference .
Q. What are the primary solubility and stability considerations for handling this compound in experimental settings?
The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade under prolonged exposure to moisture or light. Stability tests under varying pH (2–12) and temperatures (4–40°C) are recommended. Storage in inert atmospheres (argon or nitrogen) at –20°C is advised to prevent decomposition .
Advanced Research Questions
Q. How can computational quantum chemical methods (e.g., DFT) optimize reaction pathways for this compound’s synthesis?
Density Functional Theory (DFT) calculations can model transition states and intermediate energies to identify low-energy reaction pathways. For instance, ICReDD’s approach combines quantum chemical reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) and reducing trial-and-error cycles .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?
Contradictions may arise from differences in assay conditions (e.g., buffer pH, ionic strength) or impurity levels. Validate purity via HPLC-MS, standardize protocols (e.g., fixed enzyme concentrations), and perform dose-response curves in triplicate. Cross-reference with structural analogs (e.g., triazole derivatives in ) to assess structure-activity relationships .
Q. How can AI-driven platforms like COMSOL Multiphysics enhance process simulation for scaling up synthesis?
AI integrates real-time data from reaction monitoring (e.g., inline FTIR, Raman spectroscopy) to predict optimal scaling parameters (mixing rates, heat transfer). Machine learning models trained on historical data can forecast yield deviations and recommend corrective actions (e.g., adjusting stoichiometry or cooling rates) .
Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets using molecular docking?
Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or receptors. Pair results with mutagenesis studies to validate key binding residues. For example, triazole moieties may form hydrogen bonds with catalytic lysines, while the furochromen scaffold occupies hydrophobic pockets .
Methodological Design Questions
Q. How should researchers design stability-indicating assays to evaluate degradation products under stress conditions?
Use forced degradation studies: expose the compound to heat (60°C), humidity (75% RH), and oxidative stress (3% H₂O₂). Analyze degradation products via UPLC-MS/MS and compare retention times with synthetic standards. Establish a validated HPLC method with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
Q. What experimental controls are critical when assessing the compound’s cytotoxicity in cell-based assays?
Include positive controls (e.g., doxorubicin for apoptosis), vehicle controls (DMSO at 0.1% v/v), and cell viability controls (MTT assay). Pre-treat cells with caspase inhibitors to confirm apoptotic pathways. Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) to ensure reproducibility .
Q. How can hybrid experimental-computational frameworks improve polymorph screening for crystallization?
Combine Powder X-ray Diffraction (PXRD) with molecular dynamics simulations to predict stable polymorphs. Screen solvents (ethanol, acetone) and cooling rates (0.1–5°C/min) to isolate desired crystal forms. Use differential scanning calorimetry (DSC) to validate thermal stability .
Safety and Compliance
Q. What safety protocols are mandated for handling this compound due to its potential hazards?
Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/contact with skin; if exposed, rinse with water for 15 minutes and seek medical attention. Store in ventilated, fireproof cabinets away from oxidizers. Dispose of waste via certified chemical disposal services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
